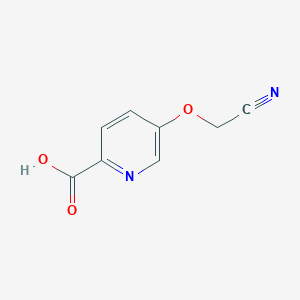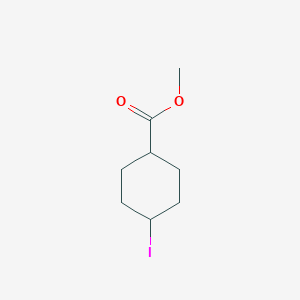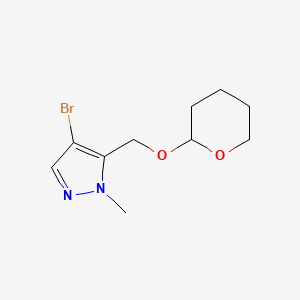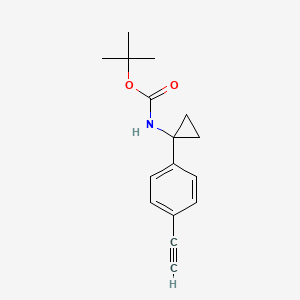
5-(Cyanomethoxy)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyanomethoxy)picolinic acid is an organic compound that belongs to the class of picolinic acids, which are derivatives of pyridine with a carboxylic acid group at the 2-position. This compound is characterized by the presence of a cyanomethoxy group attached to the 5-position of the picolinic acid ring. It is a white to tan crystalline solid that is slightly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyanomethoxy)picolinic acid typically involves the reaction of picolinic acid with cyanomethanol under specific conditions. One common method involves the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Cyanomethoxy)picolinic acid undergoes various chemical reactions, including:
Oxidation: The cyanomethoxy group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The picolinic acid ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated picolinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Cyanomethoxy)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antiviral properties, particularly against enveloped viruses.
Medicine: Explored for its anticancer activity, especially in prostate cancer cell lines.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-(Cyanomethoxy)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: Zinc finger proteins (ZFPs) are one of the primary targets.
Pathways Involved: The disruption of ZFPs affects viral replication and packaging, as well as normal cellular functions, leading to antiviral and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
5-Nitropicolinic Acid: Contains a nitro group at the 5-position, used in the design of metal-based anticancer compounds.
5-Cyanopicolinic Acid: Similar to 5-(Cyanomethoxy)picolinic acid but lacks the methoxy group.
Uniqueness: this compound is unique due to the presence of both cyanomethoxy and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential antiviral and anticancer properties make it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H6N2O3 |
|---|---|
Molekulargewicht |
178.14 g/mol |
IUPAC-Name |
5-(cyanomethoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c9-3-4-13-6-1-2-7(8(11)12)10-5-6/h1-2,5H,4H2,(H,11,12) |
InChI-Schlüssel |
JBNCFPLRIYMZRS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1OCC#N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)




![1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)



